molecular formula C4H7ClN2 B1654444 4-Methyl-1H-imidazolium chloride CAS No. 23187-14-6

4-Methyl-1H-imidazolium chloride

Cat. No.: B1654444
CAS No.: 23187-14-6
M. Wt: 118.56 g/mol
InChI Key: RYKANBBWRLXVDN-UHFFFAOYSA-N
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Description

4-Methyl-1H-imidazolium chloride is an organic compound belonging to the class of imidazoles. It is a heterocyclic compound containing an imidazole ring substituted at position 1 with a methyl group and at position 3 with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1H-imidazolium chloride can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .

Industrial Production Methods: Industrial production of this compound typically involves the methylation of imidazole using methanol and an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-imidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1H-imidazolium chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the chloride ion makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

23187-14-6

Molecular Formula

C4H7ClN2

Molecular Weight

118.56 g/mol

IUPAC Name

5-methyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C4H6N2.ClH/c1-4-2-5-3-6-4;/h2-3H,1H3,(H,5,6);1H

InChI Key

RYKANBBWRLXVDN-UHFFFAOYSA-N

SMILES

C[N+]1=CNC=C1.[Cl-]

Canonical SMILES

CC1=CN=CN1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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